
N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the benzofuran ring through a cyclization reactionThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and angelicin share structural similarities and biological activities.
Chromene Derivatives: Compounds like coumarin and its derivatives also exhibit similar pharmacological properties
Uniqueness
N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of notable interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H17ClN4O4
- Molecular Weight : 472.88 g/mol
- CAS Number : 1095912-39-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. Preliminary studies suggest that it may act as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in tumor angiogenesis.
In Vitro Studies
-
Anticancer Activity :
- The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including HCC1806 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. For instance, derivative 4g showed an IC50 value of approximately 5.93 μmol/L against HCC1806 cells, indicating strong anti-tumor potential .
- Flow cytometry analyses revealed that the compound effectively induces apoptosis in HCC1806 cells in a dose-dependent manner. At concentrations of 3 μmol/L and 6 μmol/L, apoptotic cell proportions were observed to be 9.05% and 29.4%, respectively .
- VEGFR-2 Inhibition :
Case Studies
Several studies have investigated benzofuran derivatives related to this compound:
-
Synthesis and Evaluation :
- A series of benzofuran-based chalcone derivatives were synthesized and evaluated for their anti-tumor activities. These studies highlighted the importance of structural modifications in enhancing biological activity, particularly through the introduction of halogen groups like chlorine, which are known to increase cytotoxicity .
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
Activity | Cell Line | IC50 (μmol/L) | Mechanism |
---|---|---|---|
Anticancer Activity | HCC1806 | 5.93 | Induction of apoptosis |
HeLa | 5.61 | Induction of apoptosis | |
VEGFR-2 Inhibition | - | 38% @ 100 μM | Inhibition of angiogenesis |
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClN2O5/c26-15-9-11-16(12-10-15)27-24(30)22-21(17-6-2-4-8-20(17)32-22)28-23(29)18-13-14-5-1-3-7-19(14)33-25(18)31/h1-13H,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPYKJYEIBQPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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